Butafenacil (free acid)
Overview
Description
Butafenacil (free acid) is an organic compound belonging to the pyrimidinedione chemical class. It is primarily used as an herbicide to control broadleaf and some grass weeds in crops such as cereals and canola . The compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butafenacil involves a key step where a phenyl isocyanate reacts with an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate are reacted in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations generate the final product .
Industrial Production Methods
Industrial production of Butafenacil follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butafenacil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Butafenacil.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Butafenacil has several scientific research applications, including:
Mechanism of Action
Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), which is essential for chlorophyll formation . This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . The activated oxygen causes lipid peroxidation, resulting in rapid loss of membrane integrity and function, leading to chlorosis and necrosis in plants .
Comparison with Similar Compounds
Similar Compounds
Butafenacil is similar to other herbicides that inhibit protoporphyrinogen oxidase, such as:
- Flumioxazin
- Sulfentrazone
- Oxadiazon
Uniqueness
What sets Butafenacil apart from these compounds is its specific chemical structure, which allows for a unique interaction with the PPO enzyme. This results in a distinct spectrum of activity and effectiveness against a broader range of weed species .
Properties
IUPAC Name |
2-[2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoyl]oxy-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O6/c1-16(2,14(26)27)29-13(25)9-6-8(4-5-10(9)18)23-12(24)7-11(17(19,20)21)22(3)15(23)28/h4-7H,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHXJKCQOGHORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905011 | |
Record name | 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134605-66-6 | |
Record name | 1-Carboxy-1-methylethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134605-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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